7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Description
Properties
IUPAC Name |
7-benzyl-2-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O.ClH/c22-21(23,24)16-8-6-15(7-9-16)19-25-18-13-27(11-10-17(18)20(28)26-19)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,25,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCNQWMTUQFMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride (CAS No. 1803603-84-0) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial properties and structure-activity relationships (SAR).
- Molecular Formula : C21H19ClF3N3O
- Molecular Weight : 421.84 g/mol
- CAS Number : 1803603-84-0
Antibacterial Activity
Recent studies indicate that compounds with a pyrido[3,4-d]pyrimidine scaffold exhibit significant antibacterial properties. The presence of electron-withdrawing groups, such as the trifluoromethyl group in this compound, has been linked to enhanced antibacterial activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents : The introduction of various substituents on the phenyl ring significantly affects antibacterial potency. For instance, a flexible side chain containing a phenyl ring is critical for activity .
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups generally demonstrate increased antibacterial activity compared to those with electron-donating groups .
- Comparison with Other Compounds : In comparative studies, compounds similar to 7-benzyl-2-[4-(trifluoromethyl)phenyl]-pyrido derivatives showed promising results against resistant bacterial strains .
Case Studies
Several case studies have documented the biological effects of similar pyrido derivatives:
- Antimycobacterial Activity : A study highlighted that certain pyrido derivatives exhibited notable activity against Mycobacterium smegmatis, suggesting potential for treating tuberculosis .
- Inhibition of tRNA Methyltransferase : Some derivatives were found to inhibit tRNA-(N1G37) methyltransferase (TrmD), a target for developing new antibiotics against bacterial infections .
Table of Biological Activities
| Compound | Target Organism | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | E. coli | 0.91 | Antibacterial |
| 7-benzyl-2-[4-(trifluoromethyl)phenyl]-pyrido derivative | M. smegmatis | Not specified | Antimycobacterial |
| Compound D | S. aureus | 0.75 | Antibacterial |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1803603-84-0
- Molecular Formula : C21H19ClF3N3O
- Molecular Weight : 421.84 g/mol
- Structure : A pyrido[3,4-d]pyrimidin-4-one core substituted with a benzyl group at position 7 and a 4-(trifluoromethyl)phenyl group at position 2, with a hydrochloride counterion .
Physicochemical Properties :
- Storage : Requires protection from moisture, heat, and light (P402, P410) and must be kept in a tightly closed container (P233, P403) .
- Safety Profile : Classified under precautionary codes P260 (avoid inhalation), P280 (wear protective gear), and P301 (toxic if swallowed), indicating significant handling risks .
Applications :
Primarily used in medicinal chemistry research, particularly as a fluorinated intermediate for drug discovery. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable for targeting enzymes or receptors in therapeutic development .
Structural Analogues
The compound belongs to the pyrido[3,4-d]pyrimidin-4-one family, which is structurally diverse due to substitutions at positions 2, 3, 7, and 6. Below is a comparative analysis with key analogues:
Pharmacological and Physicochemical Differences
Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5) compared to analogues like 8-((benzylamino)methyl)-pyrido[3,4-d]pyrimidin-4-one (logP ~2.1), which has a polar amino group . Thieno-fused derivatives (e.g., 7-benzyl-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-one) exhibit lower solubility due to extended π-conjugation .
Synthetic Accessibility: The hydrochloride salt form of the target compound simplifies purification and storage compared to non-ionic analogues . Thiazolo-pyrimidine derivatives (e.g., 5-thioxo-thiazolo[4,5-d]pyrimidines) require multistep syntheses involving thiourea and microwave assistance .
Safety Profiles :
- The target compound’s hazard codes (e.g., H302: harmful if swallowed) are less severe than those of fluorinated analogues with additional reactive groups (e.g., H314: causes severe skin burns) .
Crystallographic Stability: The hydrochloride salt forms ionic lattices, enhancing thermal stability. In contrast, neutral analogues like 7-benzyl-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-one rely on weak hydrogen bonds (N–H···F) and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
